molecular formula C26H23NO3S B2961701 3-BENZOYL-6-ETHYL-4-(4-ETHYLBENZENESULFONYL)QUINOLINE CAS No. 899760-27-1

3-BENZOYL-6-ETHYL-4-(4-ETHYLBENZENESULFONYL)QUINOLINE

Cat. No.: B2961701
CAS No.: 899760-27-1
M. Wt: 429.53
InChI Key: KQWVFIXOZNIVLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-BENZOYL-6-ETHYL-4-(4-ETHYLBENZENESULFONYL)QUINOLINE is a complex organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzoyl group, an ethyl group, and an ethylbenzenesulfonyl group attached to the quinoline core, making it a unique and potentially valuable molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-BENZOYL-6-ETHYL-4-(4-ETHYLBENZENESULFONYL)QUINOLINE typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous-flow processes and automated synthesis could be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-BENZOYL-6-ETHYL-4-(4-ETHYLBENZENESULFONYL)QUINOLINE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2SO4

    Reduction: LiAlH4, NaBH4, ethanol

    Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4), alkyl halides (R-X)

Major Products

    Oxidation: Quinoline N-oxides

    Reduction: Alcohol derivatives

    Substitution: Halogenated, nitrated, or alkylated quinoline derivatives

Mechanism of Action

The mechanism of action of 3-BENZOYL-6-ETHYL-4-(4-ETHYLBENZENESULFONYL)QUINOLINE involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Properties

IUPAC Name

[6-ethyl-4-(4-ethylphenyl)sulfonylquinolin-3-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO3S/c1-3-18-10-13-21(14-11-18)31(29,30)26-22-16-19(4-2)12-15-24(22)27-17-23(26)25(28)20-8-6-5-7-9-20/h5-17H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQWVFIXOZNIVLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)C2=C3C=C(C=CC3=NC=C2C(=O)C4=CC=CC=C4)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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